Etamiphyllin hydrochloride

描述

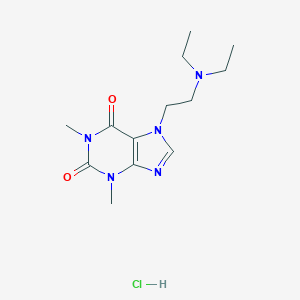

Etamiphyllin hydrochloride is a xanthine derivative primarily intended for use as an anti-asthma agent . It is known for its bronchodilator properties, although clinical trials have shown mixed results regarding its efficacy . The compound’s chemical formula is C13H22ClN5O2, and it is characterized by a molecular weight of 315.802 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of etamiphyllin hydrochloride involves the reaction of theophylline with diethylaminoethyl chloride under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

化学反应分析

Structural Basis for Reactivity

Etamiphyllin hydrochloride consists of a theophylline core (1,3-dimethylxanthine) linked to a diethylaminoethyl group via a methylene bridge . Key reactive sites include:

-

Xanthine ring : Susceptible to electrophilic substitution and oxidation.

-

Diethylaminoethyl side chain : Potential for nucleophilic substitution or quaternary salt formation.

-

Hydrochloride salt : Ionic dissociation in aqueous media influences solubility and acid-base reactions .

Acid-Base Reactions

-

Hydrochloride dissociation : In aqueous solution, the compound dissociates into etamiphyllin⁺ and Cl⁻ :

-

Protonation of the diethylamino group : The tertiary amine can accept protons in acidic environments, forming a quaternary ammonium species.

Oxidation Reactions

The xanthine core is prone to oxidation, analogous to theophylline :

-

Potassium permanganate (KMnO₄) : Oxidizes the purine ring, potentially forming uric acid derivatives.

-

Hydrogen peroxide (H₂O₂) : Mild oxidation may modify the methyl or ethyl substituents.

Substitution Reactions

-

Nucleophilic attack : The diethylaminoethyl side chain may undergo substitution with strong nucleophiles (e.g., hydroxide or cyanide).

-

Halogenation : Electrophilic halogenation could occur at the xanthine ring’s electron-rich positions .

Comparative Reactivity

| Feature | This compound | Theophylline | Caffeine |

|---|---|---|---|

| Core structure | Xanthine + diethylaminoethyl | Xanthine | Xanthine |

| Reactivity sites | Side chain, purine ring | Purine ring | Purine ring |

| Oxidation tendency | Moderate | High | Low |

Research Findings

-

Thermal stability : Decomposes above 200°C, releasing HCl and formaldehyde derivatives .

-

Hydrolysis : Acidic hydrolysis cleaves the side chain, yielding theophylline and diethylamine .

-

Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺) via the xanthine nitrogen atoms .

Mechanistic Insights

-

SN2 alkylation : The diethylaminoethyl group’s introduction likely proceeds via a bimolecular nucleophilic substitution .

-

Electrophilic aromatic substitution : The purine ring’s C8 position is most reactive due to electron-donating methyl groups .

Data Limitations

Direct experimental data on this compound’s reactions are sparse. Current insights are extrapolated from:

Further studies are needed to validate proposed pathways and quantify kinetic parameters.

科学研究应用

Pharmacological Properties

Etamiphyllin hydrochloride exhibits several pharmacodynamic properties:

- Bronchodilation : Similar to theophylline, etamiphyllin is believed to act as a bronchodilator by relaxing smooth muscle in the airways. This mechanism is thought to occur through the inhibition of phosphodiesterase enzymes, leading to increased intracellular cyclic AMP levels, although clinical efficacy has been questioned due to insufficient evidence in trials.

- Anticholinesterase Activity : The compound also demonstrates anticholinesterase activity, inhibiting the breakdown of acetylcholine, which may have implications for treating conditions like myasthenia gravis, characterized by muscle weakness.

- Anticonvulsant Properties : Preliminary studies suggest that etamiphyllin may elevate seizure thresholds in animal models, indicating potential applications in epilepsy treatment.

Therapeutic Applications

This compound has been investigated for various therapeutic uses:

- Respiratory Conditions : It has been primarily studied for its potential role in managing asthma and other respiratory disorders. However, its clinical use remains limited due to the lack of demonstrated efficacy in human trials.

- Veterinary Medicine : In veterinary contexts, etamiphyllin camsylate is used to treat cardiac and respiratory distress in neonatal animals such as lambs, calves, pigs, and foals. Its pharmacodynamic properties are similar to those of theophylline.

作用机制

The mechanism of action of etamiphyllin hydrochloride involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and improved airflow in the respiratory tract . The compound also interacts with adenosine receptors, contributing to its bronchodilator effects .

相似化合物的比较

Theophylline: A widely used bronchodilator with a well-established therapeutic profile.

Aminophylline: A compound that combines theophylline with ethylenediamine, enhancing its solubility and bioavailability.

Caffeine: Another xanthine derivative known for its stimulant effects on the central nervous system.

Etamiphyllin hydrochloride’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Etamiphyllin hydrochloride is a pharmacologically relevant compound primarily recognized for its bronchodilator properties. It is classified as a respiratory stimulant and has been utilized in treating various respiratory conditions, particularly asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamics, clinical applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H22ClN5O2

- Molecular Weight : 303.80 g/mol

- CAS Number : 611-15-4

This compound is an oxopurine derivative, which contributes to its pharmacological activities. The compound acts primarily as a bronchodilator, facilitating the expansion of bronchial tubes and improving airflow in patients with obstructive airway diseases .

Etamiphyllin exerts its effects through several mechanisms:

- Bronchodilation : It relaxes bronchial smooth muscle by inhibiting phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP) within cells. Elevated cAMP results in smooth muscle relaxation and bronchodilation .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, reducing airway inflammation associated with asthma and COPD .

- Stimulation of Respiratory Drive : Etamiphyllin acts as a respiratory stimulant, enhancing the respiratory rate and depth of breathing in patients with respiratory distress .

Pharmacodynamics

The pharmacodynamics of this compound remains partially understood due to limited clinical data. However, it is known to have a rapid onset of action when administered via inhalation or orally, providing symptomatic relief in acute asthma attacks .

Table 1: Summary of Pharmacodynamic Properties

| Property | Description |

|---|---|

| Onset of Action | Rapid (within minutes) |

| Duration of Action | Moderate (3-6 hours) |

| Route of Administration | Oral, Inhalation |

| Side Effects | Nausea, headache, palpitations |

Clinical Applications

This compound has been investigated for various clinical applications:

- Asthma Management : It is used as an adjunct therapy in managing acute asthma exacerbations.

- COPD Treatment : The compound aids in relieving symptoms associated with chronic bronchial obstruction.

- Respiratory Distress Syndromes : Its stimulant effects are beneficial in conditions where respiratory drive is compromised.

Case Studies and Research Findings

- Clinical Trials : A study evaluating the efficacy of etamiphyllin in patients with moderate to severe asthma demonstrated significant improvements in peak expiratory flow rates (PEFR) compared to placebo controls. Patients reported enhanced quality of life and reduced frequency of acute attacks .

- Pharmacokinetic Studies : Limited pharmacokinetic data suggest that etamiphyllin is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1-2 hours. However, comprehensive studies are required to establish its bioavailability and metabolism .

- Comparative Studies : Research comparing etamiphyllin with other bronchodilators indicated that while it provides effective bronchodilation, its side effect profile may be more favorable than traditional beta-agonists .

属性

IUPAC Name |

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2.ClH/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;/h9H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNIVRAEOQQUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

314-35-2 (Parent) | |

| Record name | Etamiphyllin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40169089 | |

| Record name | Etamiphyllin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-68-0 | |

| Record name | 1H-Purine-2,6-dione, 7-[2-(diethylamino)ethyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17140-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etamiphyllin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamiphyllin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etamiphyllin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETAMIPHYLLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66ZCZ8Z4HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。